2-Bromo-6-methoxynicotinonitrile

Description

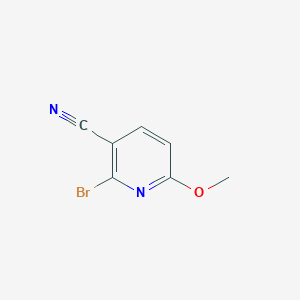

Chemical Structure: 2-Bromo-6-methoxynicotinonitrile is a brominated pyridine derivative with a methoxy group at position 6 and a nitrile substituent at position 3 (nicotinonitrile backbone). Its molecular formula is C₇H₅BrN₂O, and its CAS number is 1805580-26-0 . The compound is commercially available in purities up to 98%, with typical packaging sizes ranging from 50 mg to 250 mg .

Properties

IUPAC Name |

2-bromo-6-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJWWICFJRKWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxynicotinonitrile typically involves the bromination of 6-methoxynicotinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxynicotinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are typically used.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reagent.

Major Products Formed

Substitution Reactions: Products include various substituted nicotinonitriles.

Coupling Reactions: Biaryl compounds are the major products.

Reduction Reactions: The primary amine derivative of this compound is formed.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-bromo-6-methoxynicotinonitrile exhibits significant anticancer properties. The mechanism of action is believed to involve the induction of cell cycle arrest and apoptosis in cancer cells. Studies have shown that compounds with similar structures can inhibit protein kinases, which are crucial in cancer progression and survival pathways . Specifically, the compound may target pathways associated with aberrant kinase activity, potentially leading to therapeutic effects against various cancers.

Antiviral Properties

The compound has been investigated for its antiviral activity, particularly against SARS-CoV-2. Preliminary structure-activity relationship studies suggest that derivatives of nicotinonitrile can interfere with viral entry mechanisms, making them promising candidates for the development of antiviral drugs . This is particularly relevant given the ongoing need for effective treatments against COVID-19 and other viral infections.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key findings include:

- Substituent Effects : Variations in the position and type of substituents on the nicotinonitrile scaffold significantly affect biological activity. For instance, modifications to the methoxy group can enhance solubility and bioavailability .

- Kinase Inhibition : The compound's ability to inhibit specific kinases suggests that structural modifications could lead to increased potency and selectivity against targets involved in cancer and viral replication pathways .

Cancer Treatment

A study highlighted the efficacy of this compound in inhibiting growth in breast cancer cell lines by targeting specific kinases involved in tumorigenesis. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations .

Antiviral Screening

In antiviral research, a high-throughput screening identified this compound as a candidate with moderate activity against SARS-CoV-2. Further SAR studies revealed that specific modifications could enhance its efficacy against viral entry mechanisms, paving the way for potential therapeutic applications .

Data Summary Table

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxynicotinonitrile depends on its specific application. In coupling reactions, for example, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form the biaryl product. The nitrile group can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Key Features :

- Substituent Effects : The bromine atom at position 2 enhances electrophilic substitution reactivity, while the methoxy group at position 6 acts as an electron-donating group, modulating the pyridine ring’s electronic properties.

- Applications: Brominated nicotinonitriles are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Comparison with Structural Analogues

Structural and Functional Differences

The following table summarizes key structural analogues and their distinguishing features:

Electronic and Reactivity Comparisons

Halogen vs. Bromine at C2 in the target compound is meta-directing, whereas phenyl groups (e.g., in 2-Bromo-4-phenylnicotinonitrile) introduce conjugation effects, altering reaction pathways .

Spectroscopic Differences: 2-Bromo-5-methylnicotinonitrile shows distinct ¹H NMR signals for its methyl group (δ 2.4) and aromatic protons (δ 7.75 and 8.4), contrasting with the target compound’s methoxy-driven deshielding . 2-Bromo-4-phenylnicotinonitrile exhibits a characteristic phenyl multiplet (δ 7.55), absent in the target compound .

Price and Availability: The target compound is priced significantly higher (¥4470/g) than simpler analogues like 4-Bromo-2-chloronicotinonitrile (¥2090/g), reflecting its specialized substitution pattern and synthetic complexity .

Biological Activity

2-Bromo-6-methoxynicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various studies, and potential therapeutic applications.

This compound is characterized by the following structural formula:

Key Properties:

- Molecular Weight: 212.06 g/mol

- Solubility: Limited aqueous solubility, which may affect its bioavailability.

- Stability: The compound is stable under physiological conditions, making it suitable for further biological evaluations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been investigated for its potential to inhibit various kinases and other enzymes involved in cellular signaling pathways.

Inhibition of Kinase Activity

Recent studies have shown that derivatives of nicotinonitrile can act as selective inhibitors of kinases. For instance, compounds similar to this compound have demonstrated inhibitory effects on MNK1 and MNK2 kinases, which are involved in the phosphorylation of eIF4E—a critical step in protein synthesis and cell proliferation .

Anticancer Activity

Several studies have reported on the anticancer properties of this compound. For example, it was found to induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways .

Table 1: Summary of Anticancer Activity Studies

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, suggesting its utility as a lead compound for developing new antibiotics .

Case Study 1: In Vivo Efficacy

A study conducted on mice bearing tumor xenografts treated with this compound demonstrated significant tumor regression compared to controls. The mechanism was linked to reduced eIF4E phosphorylation and subsequent downregulation of oncogenic protein synthesis .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that while the compound has a high affinity for its targets, its bioavailability is limited due to poor solubility. Modifications to enhance solubility and absorption are currently under investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.